molecular formula C9H9NO B075762 1-Furfurylpyrrole CAS No. 1438-94-4

1-Furfurylpyrrole

Cat. No.: B075762
CAS No.: 1438-94-4
M. Wt: 147.17 g/mol
InChI Key: BTBFUBUCCJKJOZ-UHFFFAOYSA-N
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Description

N-Furfurylpyrrole: is an organic compound with the molecular formula C₉H₉NO . It is a member of the pyrrole family and is characterized by a furan ring attached to a pyrrole ring via a methylene bridge. This compound is known for its distinctive aroma, which is often described as earthy or green, and is found in various natural sources such as roasted almonds and coffee .

Mechanism of Action

Target of Action

1-Furfurylpyrrole is a chemical compound that has been identified as a potential contributor to the flavor and aroma of certain foods, such as popcorn and roasted almonds . It is primarily targeted towards the olfactory receptors in our nose, which are responsible for detecting and identifying different smells.

Mode of Action

When this compound is present in food, it gets released into the air when the food is consumed. The compound then interacts with the olfactory receptors in our nose. These receptors detect the compound and send signals to our brain, which interprets these signals as the distinct aroma associated with the food .

Biochemical Pathways

This signal is then transmitted to the brain where it is interpreted as a specific smell .

Pharmacokinetics

It is also likely to be metabolized and excreted relatively quickly, given its small size and simple structure .

Result of Action

The primary result of the action of this compound is the perception of a specific aroma when consuming certain foods. This can enhance the overall flavor experience and enjoyment of the food .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other volatile compounds in food can affect the overall perception of aroma. Additionally, the temperature at which the food is consumed can also impact the volatility of this compound and thus its perception .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Furfurylpyrrole can be synthesized through several methods. One common approach involves the condensation of furfurylamine with mucic acid. The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, N-Furfurylpyrrole is often produced using a similar condensation reaction but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-Furfurylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Furfurylpyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic reactions.

    Biology: N-Furfurylpyrrole is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the flavor and fragrance industry due to its distinctive aroma.

Comparison with Similar Compounds

    Furfurylamine: Similar structure but lacks the pyrrole ring.

    Pyrrole: Basic structure without the furan ring.

    Furfural: Contains the furan ring but lacks the pyrrole ring.

Uniqueness: N-Furfurylpyrrole’s unique combination of a furan and pyrrole ring makes it distinct from other similar compounds.

Properties

IUPAC Name

1-(furan-2-ylmethyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-6-10(5-1)8-9-4-3-7-11-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBFUBUCCJKJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047663
Record name 1-Furfurylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to yellow liquid; Vegetable, earthy-green aroma
Record name 1-(2-Furanylmethyl)-1H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030204
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name N-Furfurylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

77.00 to 79.00 °C. @ 1.00 mm Hg
Record name 1-(2-Furanylmethyl)-1H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030204
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble (in ethanol)
Record name N-Furfurylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.078-1.084
Record name N-Furfurylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1438-94-4
Record name 1-Furfurylpyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Furfurylpyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole, 1-(2-furanylmethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Furfurylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-furfuryl-1H-pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-FURFURYLPYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15HF30X204
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-(2-Furanylmethyl)-1H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030204
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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